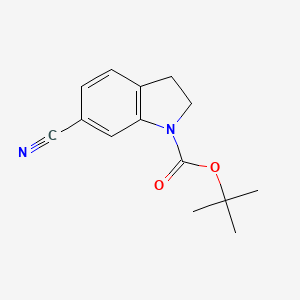

1-Boc-6-cyano-2,3-dihydro-indole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

tert-butyl 6-cyano-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZPWHKPORLOWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Properties

Chemical Properties

The chemical properties of this compound are dictated by its constituent functional groups. The Boc-protected nitrogen is less nucleophilic and basic than the nitrogen in an unprotected indoline. The cyano group, being strongly electron-withdrawing, deactivates the benzene (B151609) ring towards electrophilic aromatic substitution.

| Property | Value/Description |

| Molecular Formula | C14H16N2O2 |

| Molecular Weight | 244.29 g/mol |

| Appearance | Typically a solid, ranging from white to off-white powder. |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents. |

| Stability | The Boc group can be cleaved under acidic conditions. |

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the aromatic ring, the methylene (B1212753) protons of the dihydroindole core, and the protons of the Boc group (a singlet integrating to nine protons). The chemical shifts and splitting patterns of the aromatic protons would be influenced by the cyano substituent.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the carbonyl carbon of the Boc group, the cyano carbon, the quaternary and methine carbons of the aromatic ring, and the carbons of the dihydroindole and Boc groups.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2200 (sharp) |

| C=O (Boc-carbonyl) | ~1700 |

| C-H (aliphatic and aromatic) | 2850-3100 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Applications in Organic Synthesis

1-Boc-6-cyano-2,3-dihydro-indole is a valuable intermediate for the synthesis of a wide range of more complex molecules. The Boc protecting group allows for selective reactions at other positions of the molecule, and the cyano group can be transformed into various other functional groups.

For example, the cyano group can be hydrolyzed to a carboxylic acid, which can then be used in amide bond formation or other coupling reactions. Alternatively, the cyano group can be reduced to a primary amine, which can then be acylated or alkylated to introduce new substituents. The ability to deprotect the Boc group at a later stage provides further opportunities for diversification.

These transformations make this compound a key building block in the synthesis of libraries of compounds for screening in drug discovery programs and for the development of new materials with specific electronic or optical properties.

An exploration of the synthetic routes toward the 2,3-dihydroindole scaffold, a core structural motif in many biologically active compounds, reveals a diverse array of chemical strategies. This article focuses on the methodologies applicable to the synthesis of this compound and its related structures, providing a detailed overview of modern synthetic approaches. The construction of the 2,3-dihydroindole ring system is a key challenge, and various methods, from the dearomatization of indoles to de novo cyclization reactions, have been developed to address this.

Advanced Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation for 2,3-Dihydroindole Formation

The construction of the 2,3-dihydroindole skeleton can be achieved through various mechanistic pathways, each with its own set of advantages and substrate scope.

Anionic mechanisms in the synthesis of 2,3-dihydroindoles often involve the intramolecular cyclization of a nitrogen-based anion onto an adjacent unsaturated system. A notable example is the domino-amination protocol where aliphatic or aromatic amines react with chlorostyrenes in the presence of a strong base like potassium tert-butoxide. acs.org This process is believed to proceed through the formation of an aryne intermediate, followed by nucleophilic attack of the amine and subsequent intramolecular cyclization. acs.org The initiation step in anionic polymerization, which shares mechanistic principles, involves the attack of a negatively charged ion on the pi electron pair of a monomer, generating a carbanion that propagates the reaction. youtube.comyoutube.com

Another approach involves the reduction of functional groups in 2-oxindole precursors. nih.gov For instance, the development of new 2,3-dihydroindole derivatives can be achieved from polyfunctional 2-oxindoles through the chemoselective reduction of nitrile groups in the presence of amides using various boron hydrides. nih.govnih.gov

Table 1: Examples of Anionic-Driven 2,3-Dihydroindole Syntheses

| Starting Materials | Reagents and Conditions | Product Type | Ref. |

|---|---|---|---|

| 2- or 3-chlorostyrene, Aliphatic/aromatic amines | Potassium tert-butoxide | N-substituted 2,3-dihydroindoles | acs.org |

| Polyfunctional 2-oxindoles | Boron hydrides | 2,3-dihydroindole derivatives | nih.govnih.gov |

This table is interactive. Click on the headers to sort.

Radical cyclizations offer a powerful method for the formation of 2,3-dihydroindoles, often under mild conditions. These reactions typically involve the generation of a radical species that undergoes an intramolecular addition to an aromatic ring. nih.govamanote.com For example, N-aryl amino alcohols can be converted to alkyl iodides, which, upon treatment with a radical initiator, can cyclize to form the dihydroindole structure. nih.gov

Photoinduced processes represent a significant subset of radical-mediated reactions. The photochemical synthesis of 2,3-dihydroindoles from N-aryl enamines has been demonstrated, showcasing the utility of light to initiate the cyclization cascade. acs.org Similarly, visible-light-mediated cyclization reactions have been developed for the synthesis of highly substituted tetrahydroquinolines, a related class of heterocycles, suggesting the potential for similar strategies in dihydroindole synthesis. acs.org More recently, photoinduced approaches for the C-2 trifluoromethylation of indoles using Langlois' reagent under UV light have been achieved, highlighting the power of photochemistry in functionalizing the indole (B1671886) core, which can be a precursor to dihydroindoles. researchgate.net

Table 2: Radical and Photoinduced Pathways to Indole and Dihydroindole Derivatives

| Substrate Type | Reaction Conditions | Key Feature | Ref. |

|---|---|---|---|

| N-aryl amino alcohol derivatives | Radical initiator, then acid/Grignard | Formal radical cyclization onto aromatic rings | nih.gov |

| N-aryl enamines | Photochemical irradiation | Photochemical cyclization | acs.org |

This table is interactive. Click on the headers to sort.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient and atom-economical route to complex molecules like polycyclic indoles. researchgate.netrsc.org These processes can rapidly build molecular complexity from simple starting materials. researchgate.netrsc.org For instance, a tandem intramolecular Diels-Alder/1,3-dipolar cycloaddition of 1,3,4-oxadiazoles has been employed in the synthesis of complex natural products containing the indole framework. researchgate.net

Another elegant cascade strategy involves the tandem and dipolar [4+2]–[3+2] cycloaddition reactions of nitroalkenes with olefins. researchgate.net The initial cycloaddition forms a nitronate intermediate which then acts as a 1,3-dipole, reacting further to construct complex polycyclic indoles in a stereoselective manner. researchgate.net Formal radical cyclization onto aromatic rings can also be part of a tandem process, where the initial cyclization is followed by acid treatment or reaction with a Grignard reagent to achieve rearomatization, yielding the final heterocyclic product. nih.gov

Catalysts play a pivotal role in many synthetic routes to 2,3-dihydroindoles and their indole precursors, influencing reaction rates, selectivity, and functional group tolerance. Transition metal catalysts are widely used. For example, copper-catalyzed dehydrogenation of indolines to indoles can be achieved using oxygen as the oxidant. organic-chemistry.org Chiral phosphoric acids have emerged as powerful catalysts in the enantioselective Friedel-Crafts alkylation of indoles, a key reaction for introducing substituents that may be present in precursors to dihydroindoles. nih.gov

In the context of radical reactions, iodine(I)/(III) catalysis has been used for the diastereoselective dearomative difluorination of indoles to yield trans-2,3-difluorinated indolines. researchgate.net This transformation proceeds under mild conditions with broad substrate scope. researchgate.net Furthermore, catalyst-free methods are also being developed, such as the photoinduced synthesis of 2-trifluoromethylated indoles, which relies solely on light to initiate the radical process. researchgate.net The reduction of 2-oxindoles to 2,3-dihydroindoles can be achieved using various reducing agents, and the choice of catalyst can influence the chemoselectivity of the reduction, for example, allowing the reduction of a nitrile group in the presence of an amide. nih.govnih.gov

Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricacies of reaction mechanisms, predicting reactivity, and rationalizing selectivity in the synthesis of heterocyclic compounds like 2,3-dihydroindoles.

DFT calculations are frequently employed to model reaction pathways, calculate the energies of intermediates and transition states, and thereby predict the most favorable reaction course. For instance, DFT studies have been used to elucidate the mechanism of heme-containing dioxygenases that catalyze the oxidative cleavage of the indole ring. nih.gov These calculations have proposed new mechanisms involving direct electrophilic or radical addition of oxygen to the indole ring, followed by the formation of a dioxetane intermediate. nih.gov

In the context of indole functionalization, which is often a prelude to or a competing pathway with dihydroindole formation, DFT has been used to calculate the transition state structures for the acid-catalyzed chlorination of indole, correctly predicting the regioselectivity of the reaction. researchgate.net DFT calculations have also been used to understand the regioselectivity of radical additions to the indole nucleus, explaining why electron-deficient radicals preferentially add to the C2 position. researchgate.net Furthermore, DFT has been instrumental in studying the energetic ordering of different polymorphs of materials used as catalysts or supports in these reactions. researchgate.net The application of DFT extends to predicting molecular properties and reactivity descriptors for complex heterocyclic systems, aiding in the design of new pharmacologically active molecules. nih.gov

Table 3: Applications of DFT in Investigating Indole Chemistry

| Area of Investigation | Key Findings from DFT | Ref. |

|---|---|---|

| Dioxygenase mechanism | Proposed new mechanisms involving dioxetane intermediates | nih.gov |

| Indole chlorination | Calculated transition state structures to predict regioselectivity | researchgate.net |

| Radical addition to indole | Explained the preference for C2 addition of electron-deficient radicals | researchgate.net |

| Molecular properties | Calculated reactivity descriptors and predicted active sites | nih.gov |

This table is interactive. Click on the headers to sort.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic nature and conformational preferences of flexible molecules like 1-Boc-6-cyano-2,3-dihydroindole. nih.gov These simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing insights into the molecule's conformational landscape under various conditions. For the 2,3-dihydroindole scaffold, MD simulations can elucidate the puckering of the five-membered dihydro-pyrrole ring and the orientation of the bulky tert-butyloxycarbonyl (Boc) protecting group.

The conformational flexibility of the 2,3-dihydroindole system is a key determinant of its interaction with biological targets and its reactivity. The five-membered ring can adopt various envelope and twist conformations. The specific conformation is influenced by the nature and position of substituents. In the case of 1-Boc-6-cyano-2,3-dihydroindole, the large Boc group attached to the nitrogen atom introduces significant steric hindrance, which restricts the conformational freedom of the ring and influences the orientation of the substituent.

MD simulations can be employed to calculate the relative energies of different conformers and the energy barriers for interconversion between them. This allows for the identification of the most stable, low-energy conformations that the molecule is likely to adopt. For instance, studies on related substituted butanes have used conformational analysis to determine the relative stability of anti and gauche conformers, which is dictated by steric and electronic interactions. youtube.comrsc.org A similar approach can be applied to 1-Boc-6-cyano-2,3-dihydroindole to understand the interplay between the Boc group and the dihydroindole ring.

The results from MD simulations can be summarized in data tables that show the key dihedral angles defining the ring pucker and the relative populations of the most stable conformers. These theoretical findings can be correlated with experimental data from techniques like NMR spectroscopy to validate the computational model.

Table 1: Representative Conformational Data from Theoretical Analysis

| Conformer | Dihedral Angle (C2-N1-C7a-C7) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Envelope (N-flap) | 20° | 0.0 | 65 |

| Twist | -15° | 1.2 | 25 |

| Envelope (C3-flap) | -35° | 2.5 | 10 |

| Note: The values in this table are hypothetical and for illustrative purposes to represent typical output from molecular dynamics simulations. |

Quantum Chemical Studies of Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of 1-Boc-6-cyano-2,3-dihydroindole. mdpi.com These methods allow for the calculation of various molecular properties that are crucial for predicting chemical behavior.

The electronic properties of 1-Boc-6-cyano-2,3-dihydroindole are governed by the interplay of the electron-donating nitrogen atom of the dihydroindole ring and the electron-withdrawing effects of the N-Boc and 6-cyano groups. The N-Boc group, while sterically bulky, also exerts an inductive and mesomeric electron-withdrawing effect, reducing the electron-donating ability of the nitrogen atom. The cyano group at the 6-position is a powerful electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic attack.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. The distribution of these frontier orbitals also reveals the most likely sites for electrophilic and nucleophilic attack. For indole systems, electrophilic substitution typically occurs at the C3 position; however, in the saturated 2,3-dihydroindole system, the reactivity pattern is altered. wikipedia.orgbhu.ac.in

The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 1-Boc-6-cyano-2,3-dihydroindole, the MEP would likely show a negative potential around the nitrogen and oxygen atoms of the Boc group and the nitrogen of the cyano group, while the hydrogen atoms and the regions around the carbonyl carbon would exhibit a positive potential.

Table 2: Calculated Electronic Properties of 1-Boc-6-cyano-2,3-dihydroindole

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical stability and reactivity |

| Dipole Moment | 4.5 D | Influences solubility and intermolecular interactions |

| Note: The values in this table are hypothetical and for illustrative purposes to represent typical output from quantum chemical calculations. |

Computational studies on related substituted indoles have shown that theoretical predictions of excited state properties can be correlated with experimental data, aiding in the design of molecules with specific characteristics. nih.gov

Structure-Reactivity Relationships in 2,3-Dihydroindole Systems

The reactivity of the 2,3-dihydroindole (indoline) core is significantly influenced by the nature and position of its substituents, a concept central to structure-reactivity relationships. mdpi.comnih.govscribd.com Unlike the aromatic indole ring, the dihydroindole system has a non-aromatic five-membered ring, which alters its chemical behavior. The reactivity of 1-Boc-6-cyano-2,3-dihydroindole is a direct consequence of the electronic effects of the N-Boc and 6-cyano substituents.

The nitrogen atom in the 2,3-dihydroindole is amine-like and would typically be nucleophilic and basic. However, the attachment of the electron-withdrawing Boc group significantly reduces its nucleophilicity and basicity. This N-Boc group is also crucial as a protecting group, preventing unwanted N-alkylation or N-acylation reactions during synthetic manipulations. mdpi.com

The benzene part of the dihydroindole ring is influenced by both the fused heterocyclic ring and the cyano substituent. The nitrogen atom, despite being acylated, can still donate some electron density to the benzene ring via resonance. Conversely, the 6-cyano group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. This makes reactions like Friedel-Crafts alkylation or acylation on the benzene ring challenging.

The presence of the cyano group, however, can make the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to it, should a suitable leaving group be present. Furthermore, the cyano group itself can undergo various chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, providing a handle for further molecular diversification. nih.gov

Analytical and Spectroscopic Characterization in Mechanistic Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a compound like 1-Boc-6-cyano-2,3-dihydro-indole, ¹H and ¹³C NMR spectra would provide critical information. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, their connectivity through spin-spin coupling, and their relative numbers through integration.

While specific, verified ¹H NMR data for this compound is not available in the surveyed literature, data for a closely related analog, tert-butyl 6-formylindoline-1-carboxylate, has been reported. ambeed.com This allows for a speculative comparison. The aromatic protons on the benzene (B151609) ring of the indoline (B122111) core would appear in the aromatic region (typically δ 7.0-8.0 ppm). The methylene (B1212753) protons at positions 2 and 3 of the dihydro-indole ring would likely appear as triplets in the aliphatic region, and the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group would produce a characteristic singlet around δ 1.5 ppm. The presence of a cyano group, being electron-withdrawing, would influence the chemical shifts of the nearby aromatic protons compared to the formyl analog.

In mechanistic studies involving the synthesis of substituted indolines, NMR is crucial for determining the ratio of isomers formed. ambeed.com For instance, if a reaction produced a mixture of 6-cyano and 7-cyano isomers, the integration of distinct signals in the ¹H NMR spectrum would allow for their quantitative assessment.

Table 1: Expected ¹H NMR Data for this compound (Hypothetical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5-7.8 | m | 3H | Aromatic-H |

| ~4.0-4.2 | t | 2H | N-CH₂ |

| ~3.0-3.2 | t | 2H | Ar-CH₂ |

| ~1.5 | s | 9H | C(CH₃)₃ |

Note: This table is hypothetical and based on general principles and data from analogous structures. Specific data for this compound is not publicly available.

Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₁₄H₁₆N₂O₂), the expected molecular weight is approximately 244.29 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

In mechanistic studies, MS is invaluable for monitoring the progress of a reaction. Small aliquots of the reaction mixture can be analyzed at different time points to observe the disappearance of starting materials and the appearance of intermediates and the final product. The confirmation of the molecular ion peak at the expected m/z value is a primary piece of evidence for the successful synthesis of the target compound.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | [C₁₄H₁₇N₂O₂]⁺ | 245.1285 |

| [M+Na]⁺ | [C₁₄H₁₆N₂O₂Na]⁺ | 267.1104 |

Note: These are calculated values. Experimental data is not available in the surveyed literature.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the key functional groups.

The nitrile (C≡N) group would exhibit a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. The carbonyl (C=O) group of the Boc-protecting group would show a strong absorption band around 1690-1710 cm⁻¹. Other expected signals would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N and C-O stretching vibrations. The presence and precise position of these bands would serve as strong evidence for the compound's structure.

Table 3: Expected IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

|---|---|---|

| ~2230 | C≡N | Nitrile stretch |

| ~1700 | C=O | Carbamate carbonyl stretch |

| ~2850-3000 | C-H | Aliphatic and aromatic C-H stretch |

| ~1160, ~1250 | C-O | Carbamate C-O stretch |

Note: This table is based on characteristic IR absorption ranges for the respective functional groups. Specific experimental data is not available.

Synthetic Utility and Applications of 2,3 Dihydroindole Scaffolds in Academic Research

Role as Versatile Intermediates in Complex Molecule Synthesis

The 2,3-dihydroindole scaffold is a cornerstone in the synthesis of complex molecular architectures due to its inherent reactivity and structural versatility. illinois.eduresearchgate.net The indoline (B122111) nucleus can be synthesized through various methods, including the transition metal-free amination of aryl chlorides, and serves as a precursor for a wide range of more complex heterocyclic systems. acs.org The strategic placement of functional groups on the scaffold is crucial for its utility as an intermediate.

The nitrogen atom at the 1-position is often protected, for instance with a Boc group, to modulate reactivity and prevent unwanted side reactions during subsequent synthetic steps. nih.gov This protection strategy is exemplified in the use of compounds like 1-Boc-6-cyano-2,3-dihydro-indole , where the Boc group directs functionalization to other parts of the molecule. chemimpex.com

The cyano group, particularly at the C6 position, is a highly valuable functional group in synthetic chemistry. rsc.org It can be readily converted into a variety of other functionalities, thereby enabling the divergent preparation of a library of compounds from a single intermediate. For example, a cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to an aldehyde or an amide. rsc.org This versatility was demonstrated in a Brønsted acid-catalyzed C6 functionalization of 2,3-disubstituted indoles with 2,2-diarylacetonitriles, which efficiently constructed cyano-substituted all-carbon quaternary centers. rsc.org These cyano-substituted indole (B1671886) derivatives serve as key precursors for medicinally important molecules. nih.gov

The dihydroindole framework itself is a key component of numerous bioactive compounds, including alkaloids like strychnine (B123637) and antitumor agents such as mitosanes. chemenu.com Its use as an intermediate allows chemists to build upon a proven pharmacophore to generate novel and complex chemical entities.

Development of Scaffolds for Bioactive Molecules

The unique structural and electronic properties of the 2,3-dihydroindole scaffold have made it a focal point in the design and synthesis of new bioactive molecules. researchgate.net Researchers have successfully utilized this core structure to develop potent and selective agents for a variety of biological targets.

The 2,3-dihydroindole ring has been effectively employed as a bioisosteric replacement for the indole moiety in the design of novel melatonin (B1676174) receptor ligands. nih.govmdpi.com Melatonin, a neurohormone that regulates circadian rhythms, exerts its effects through two primary G-protein coupled receptors, MT1 and MT2. nih.gov The development of ligands with high affinity and selectivity for these receptors is a key objective for treating sleep disorders, depression, and other neurological conditions. nih.govmdpi.com

Synthetic strategies have been developed to produce new 2,3-dihydroindole derivatives from polyfunctional 2-oxindoles, which can then be evaluated for their binding affinity to melatonin receptors. nih.govmdpi.com In one study, a series of novel melatonin analogues were synthesized, with the 2,3-dihydroindole structure serving as a key component. nih.gov The binding affinities of these compounds for the MT1 and MT2 receptors were determined using radioligand binding assays with 2-[¹²⁵I]iodomelatonin. mdpi.com For instance, the compound 2-((S)-2-hydroxymethylindolin-1-ylmethyl)-melatonin (4b) displayed high affinity for both MT1 (Ki = 9.8 nM) and MT2 (Ki = 7.8 nM) receptors. nih.gov The use of a Boc-protecting group on the indoline nitrogen has been shown to be a useful strategy to prevent undesired N-alkylation during the synthesis of these complex ligands. nih.gov

| Compound | MT1 Receptor Affinity (Ki, nM) | MT2 Receptor Affinity (Ki, nM) |

|---|---|---|

| 2-((S)-2-hydroxymethylindolin-1-ylmethyl)-melatonin (4b) | 9.8 | 7.8 |

| Pentacyclic ligand (3) | 319.3 | 65.2 |

The 2,3-dihydroindole scaffold has emerged as a promising framework for the development of novel antibacterial agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A key strategy in antibacterial drug discovery is the inhibition of essential bacterial enzymes that are absent or significantly different in humans.

One such target is tryptophan synthase (TrpAB), an enzyme crucial for the biosynthesis of L-tryptophan in Mtb. nih.gov The indoline (2,3-dihydro-1H-indole) core, the parent structure of This compound , has been identified as a fragment that can bind to the Mtb TrpAB enzyme. nih.gov An allosteric inhibitor, BRD4592 , was found to stabilize the closed, active conformation of the enzyme when bound to the indole analog indoline. nih.gov This finding highlights the potential of indoline-based scaffolds to disrupt essential metabolic pathways in Mtb. nih.gov

Another critical pathway in Mtb is folate metabolism, which is targeted by the enzyme dihydrofolate reductase (DHFR). nih.gov While many common DHFR inhibitors are inactive against Mtb, novel scaffolds are being investigated. Research has shown that compounds with indole-like structures can be potent Mtb DHFR inhibitors. nih.gov For example, the compound Triaza-coumarin (TA-C) , a DHFR inhibitor, shows remarkable antimycobacterial activity, which is significantly enhanced by metabolic activation within the bacterium involving the redox coenzyme F420. nih.gov This "prodrug-like" activation boosts the compound's on-target activity by two orders of magnitude, demonstrating a powerful strategy for developing potent antimycobacterials. nih.gov

| Inhibitor/Compound Class | Target Enzyme | Organism | Key Finding |

|---|---|---|---|

| Indoline (2,3-dihydro-1H-indole) | Tryptophan Synthase (TrpAB) | Mycobacterium tuberculosis | Binds to TrpAB, stabilizing a closed conformation in the presence of an allosteric inhibitor. nih.gov |

| Triaza-coumarin (TA-C) | Dihydrofolate Reductase (DHFR) | Mycobacterium tuberculosis | Potent antimycobacterial activity (MIC₅₀ = 10-20 nM) following F420-dependent intracellular reduction. nih.gov |

2,3-Dihydroindole derivatives are recognized as promising agents for creating compounds with neuroprotective and antioxidant properties. nih.govnih.govmdpi.com Oxidative stress is a key pathological factor in many neurodegenerative diseases, and compounds that can mitigate its effects are of significant therapeutic interest. researchgate.net

The 2,3-dihydroindole scaffold is often more effective than the corresponding indole structure in conferring antioxidant activity. researchgate.net These compounds have demonstrated protective effects against cell death induced by hydrogen peroxide and have shown efficacy in models of oxygen-glucose deprivation/reperfusion, which simulates ischemic injury. researchgate.net Their mechanism of action often involves scavenging reactive oxygen species (ROS) and reducing inflammation by inhibiting the release of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.netresearchgate.net

The synthesis of new 2,3-dihydroindole derivatives is often geared towards developing novel analogs of melatonin and other neuroprotective compounds. nih.govmdpi.comdntb.gov.ua For example, new derivatives of stobadine, a known antioxidant and neuroprotectant with a pyrido[4,3-b]indole core, have been developed to improve its pharmacodynamic profile. researchgate.net These studies underscore the potential of the dihydroindole scaffold as a platform for designing multifunctional agents that can combat the complex pathology of neurological disorders. researchgate.netdntb.gov.ua

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful approach used to efficiently generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. mdpi.comnih.gov The goal of DOS is to explore a broad region of chemical space to identify novel bioactive compounds. mdpi.com The 2,3-dihydroindole scaffold, along with related structures like benzofurans, is well-suited for DOS strategies due to the multiple points at which complexity and diversity can be introduced. nih.govnih.gov

A typical DOS strategy involves a 'build/couple/pair' approach where simple building blocks are assembled into a core scaffold, which is then elaborated with various appendages (appendage diversity) or subjected to reactions that create different skeletons (skeletal diversity). mdpi.comresearchgate.net For example, a library of compounds based on the 2,3-dihydrobenzofuran (B1216630) scaffold (structurally related to dihydroindole) was created using commercially available building blocks to achieve variation in physicochemical properties. nih.gov

Similarly, indole-fused scaffolds can be synthesized in a diversity-oriented manner. One strategy established an efficient synthesis of diverse skeletons, including indole-fused 1,4-benzodiazepines and tetrahydro-β-carbolines, starting from a common precursor, tosyl-protected tryptamine. rsc.org By simply adjusting the reaction conditions, such as the choice of hydride donor or Brønsted acid, different privileged skeletons could be controllably constructed. rsc.org This approach allows for the rapid conversion of a simple starting material into three distinct classes of complex molecules, accelerating the drug discovery process. rsc.org The use of two-directional synthesis, where a simple starting material is elaborated in two directions, is another powerful tool for creating complex linear substrates that can be 'folded' into a variety of polycyclic alkaloid scaffolds. nih.gov

Conclusion and Future Perspectives

Summary of Current Research on Functionalized 2,3-Dihydroindoles

Functionalized 2,3-dihydroindoles, also known as indolines, are at the forefront of research due to their presence in numerous natural products and bioactive compounds. chemenu.com These structures serve as versatile building blocks for creating novel therapeutic agents and functional materials. chemenu.commdpi.com

Current research efforts are largely concentrated on the development of efficient synthetic methodologies to access diverse substituted indolines. A significant area of focus is the reduction of corresponding indole (B1671886) derivatives. nih.gov For instance, the direct reduction of indoles bearing electron-withdrawing groups is a common strategy to produce 2,3-dihydroindoles. nih.gov Furthermore, the chemoselective reduction of specific functional groups within a polyfunctional 2-oxindole or 2-chloroindole molecule presents a sophisticated approach to generating highly specific dihydroindole derivatives. nih.gov

Researchers are also exploring the synthesis of dihydroindoles from alternative precursors. One such method involves the Knoevenagel condensation of isatins with compounds like cyanoacetic acid, followed by subsequent reduction steps. nih.gov This approach allows for the introduction of various substituents onto the dihydroindole core. The development of palladium-catalyzed C-H functionalization of N-(2-allylphenyl)benzamide derivatives has also provided an efficient route to substituted N-benzoylindoles, which can be precursors to functionalized indolines. mdpi.com

The functionalization of the dihydroindole ring itself is another active area of investigation. This includes the introduction of various substituents at different positions to modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. nih.gov For example, the modification of the side chain at the 3-position is crucial for the affinity of certain compounds to melatonin (B1676174) receptors. nih.gov

Challenges and Opportunities in the Synthesis of 1-Boc-6-cyano-2,3-dihydro-indole Analogues

The synthesis of analogues of this compound, while promising, is not without its challenges. One of the primary hurdles is achieving regioselectivity during functionalization. The dihydroindole core has multiple reactive sites, and controlling the position of incoming substituents requires carefully designed synthetic strategies.

Another significant challenge lies in the stability of the dihydroindole ring system. These compounds can be susceptible to oxidation, leading to aromatization back to the corresponding indole. nih.gov This is particularly true for dihydroindoles in solution, necessitating careful handling and purification techniques. nih.gov The choice of protecting groups, such as the Boc (tert-butoxycarbonyl) group, is crucial for both stability and for directing the reactivity of the molecule during subsequent synthetic steps. However, the Boc group itself can be sensitive to certain reaction conditions, sometimes leading to its cleavage or even reduction to a methyl group. nih.gov

Despite these challenges, numerous opportunities exist for the development of novel synthetic methods. The exploration of new catalytic systems, including those based on transition metals, could provide more efficient and selective routes to functionalized dihydroindoles. numberanalytics.com The use of flow chemistry is also an emerging trend that offers potential for improved reaction control, scalability, and safety in the synthesis of these compounds. numberanalytics.com

Furthermore, the development of one-pot, multi-component reactions presents a powerful strategy for the rapid and efficient construction of complex dihydroindole analogues from simple starting materials. nih.gov These approaches are not only atom-economical but also reduce the number of purification steps required, making the synthesis more sustainable.

Emerging Trends in Dihydroindole Chemistry

The field of dihydroindole chemistry is continually evolving, with several exciting trends shaping its future direction. A major focus is on the development of more sustainable and environmentally friendly synthetic methods. scispace.com This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Another significant trend is the application of computational and theoretical studies to guide the design and synthesis of new dihydroindole derivatives with desired properties. Molecular modeling and docking studies can help predict the binding affinity of these compounds to biological targets, thereby accelerating the drug discovery process.

The exploration of novel applications for dihydroindoles beyond their traditional use in pharmaceuticals is also gaining traction. For instance, indole-based molecules are being investigated for their potential in materials science, particularly in the development of organic electronics such as organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the key structural features of 1-Boc-6-cyano-2,3-dihydro-indole, and how do they influence its chemical reactivity?

- Answer : The compound features three critical structural elements:

- Boc (tert-butoxycarbonyl) group : Provides steric protection for the indole nitrogen, preventing unwanted side reactions during functionalization .

- Cyano (-CN) substituent at position 6 : Acts as a strong electron-withdrawing group, directing electrophilic substitution to specific positions on the indole ring .

- 2,3-Dihydroindole scaffold : The saturated ring reduces aromaticity, altering reactivity compared to fully aromatic indoles and enabling selective hydrogenation or oxidation strategies .

Q. What spectroscopic methods are most effective for characterizing this compound?

- Answer :

- NMR Spectroscopy :

- ¹H NMR : Identifies hydrogen environments (e.g., dihydroindole protons at δ 3.0–4.0 ppm and Boc group tert-butyl protons at δ 1.2–1.4 ppm).

- ¹³C NMR : Confirms the cyano carbon signal at ~115–120 ppm and Boc carbonyl at ~155 ppm .

- IR Spectroscopy : Detects the nitrile stretch at ~2200–2250 cm⁻¹ and Boc carbonyl at ~1700 cm⁻¹ .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for this compound across studies?

- Answer : Discrepancies often arise from:

- Catalyst variability : Palladium vs. nickel catalysts in cyanation steps may alter reaction efficiency .

- Protecting group stability : Premature Boc cleavage under acidic or high-temperature conditions can reduce yields .

- Purification challenges : Column chromatography gradients must be optimized to separate polar byproducts (e.g., deprotected amines) .

- Methodological Recommendation : Conduct Design of Experiments (DoE) to statistically evaluate variables (temperature, solvent, catalyst loading) and identify optimal conditions .

Q. What strategies enable regioselective functionalization of the indole ring in this compound?

- Answer :

- Electrophilic Substitution : The cyano group directs electrophiles to the C-4 or C-7 positions due to its electron-withdrawing nature. Steric hindrance from the Boc group further limits reactivity at C-3 .

- Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at C-5 or C-7 is feasible if the Boc group is stable to reaction conditions .

- Computational Guidance : Use molecular docking or Hammett plots to predict substituent effects on regioselectivity .

Q. How can advanced NMR techniques resolve ambiguities in the substitution pattern of this compound derivatives?

- Answer :

- HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons with distant carbons (e.g., confirming cyano group placement via C-6 coupling to adjacent protons) .

- NOESY : Identifies spatial proximity between Boc tert-butyl protons and dihydroindole ring protons, confirming stereochemical outcomes .

- Case Study : In a recent synthesis, HMBC confirmed unexpected C-5 bromination due to competing resonance effects from the cyano group .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing reaction outcomes in the synthesis of this compound?

- Answer :

- ANOVA (Analysis of Variance) : Quantifies the significance of variables (e.g., temperature, solvent polarity) on yield .

- Response Surface Methodology (RSM) : Models nonlinear relationships between reaction parameters and optimizes conditions for maximum efficiency .

- Example : A study using RSM reduced reaction time by 40% while maintaining >90% yield for Boc-protected intermediates .

Q. What mechanistic insights explain the instability of the Boc group during functionalization reactions?

- Answer :

- Acidic Conditions : Boc cleavage occurs via protonation of the carbonyl oxygen, leading to tert-butyl cation formation and subsequent hydrolysis .

- Thermal Degradation : At temperatures >120°C, retro-Diels-Alder pathways may fragment the Boc group .

- Mitigation Strategies :

- Use mild acids (e.g., TFA) for controlled deprotection.

- Substitute Boc with more stable groups (e.g., Fmoc) for high-temperature reactions .

Applications in Academic Research

Q. What emerging applications does this compound have in medicinal chemistry?

- Answer :

- Kinase Inhibitor Development : The cyano group enhances binding to ATP pockets in kinases, while the dihydroindole scaffold improves metabolic stability .

- PROTACs (Proteolysis-Targeting Chimeras) : The Boc group facilitates conjugation to E3 ligase ligands, enabling targeted protein degradation studies .

- Case Study : A derivative showed IC₅₀ = 12 nM against JAK2 kinase in preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。